molecular formula C13H17Br2NO B8423472 4-(2-Bromoacetyl)-4-phenylpiperidine hydrobromide CAS No. 10315-15-8

4-(2-Bromoacetyl)-4-phenylpiperidine hydrobromide

Cat. No. B8423472
M. Wt: 363.09 g/mol
InChI Key: LIWNIBOIVRBFPI-UHFFFAOYSA-N
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Patent
US06710042B2

Procedure details

8 g of bromine are added rapidly at RT to a suspension of 11.98 g of 4-acetyl-4-phenylpiperidine hydrochloride in 200 ml of DCM and the reaction mixture is left to stand overnight at RT, with stirring. It is diluted by the addition of 200 ml of ether and the precipitate formed is filtered off and washed with ether to give 17.88 g of the expected product after drying under vacuum.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
11.98 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.Cl.[C:4]([C:7]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)(=[O:6])[CH3:5].CCOCC>C(Cl)Cl>[BrH:1].[Br:1][CH2:5][C:4]([C:7]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]1)=[O:6] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrBr
Name
Quantity
11.98 g
Type
reactant
Smiles
Cl.C(C)(=O)C1(CCNCC1)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction mixture is left
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Br.BrCC(=O)C1(CCNCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.88 g
YIELD: CALCULATEDPERCENTYIELD 196.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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